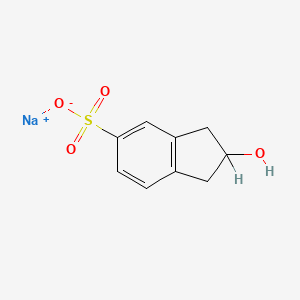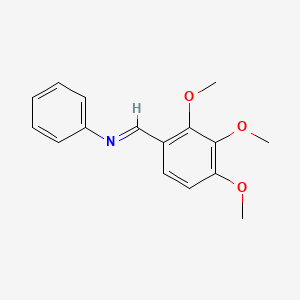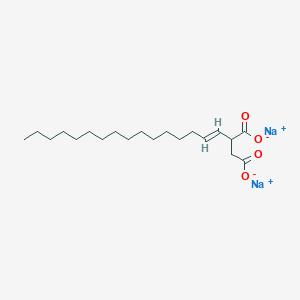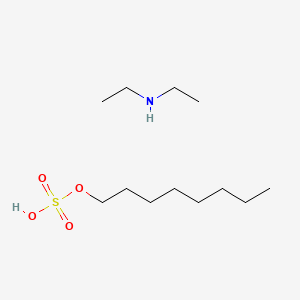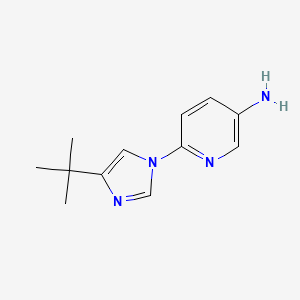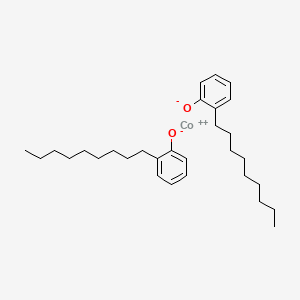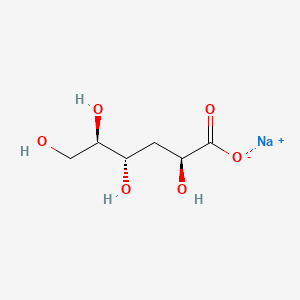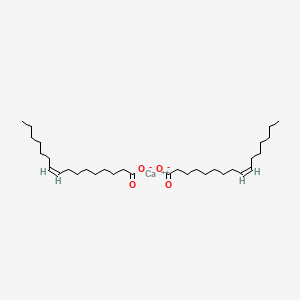
Calcium (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium (Z)-hexadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications, including as a lubricant, a surfactant, and an emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium (Z)-hexadec-9-enoate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid and calcium hydroxide in a suitable solvent, such as ethanol or water, to form calcium oleate and water as a byproduct. The reaction can be represented as follows:
2C18H34O2+Ca(OH)2→(C18H33O2)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting oleic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting calcium oleate is then purified through filtration and drying processes to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert calcium oleate back to oleic acid and calcium.
Substitution: Calcium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Oleic acid and calcium.
Substitution: Substituted oleate derivatives.
Applications De Recherche Scientifique
Calcium (Z)-hexadec-9-enoate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized as a lubricant, corrosion inhibitor, and stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium (Z)-hexadec-9-enoate involves its interaction with cell membranes and proteins. The oleate component can integrate into lipid bilayers, affecting membrane fluidity and permeability. Calcium ions can interact with various cellular proteins, influencing signal transduction pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and function, used in cosmetics and pharmaceuticals.
Calcium linoleate: A calcium salt of linoleic acid, used in coatings and as a drying agent.
Uniqueness
Calcium (Z)-hexadec-9-enoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as higher unsaturation compared to stearate and palmitate. This higher unsaturation can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
67627-68-3 |
|---|---|
Formule moléculaire |
C32H58CaO4 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
calcium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clé InChI |
UPDJPSZNDASPIT-ATMONBRVSA-L |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


